Benzylhydrazinedihydrochloride
CAS No.:
Cat. No.: VC17432336
Molecular Formula: C7H12Cl2N2
Molecular Weight: 195.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12Cl2N2 |
---|---|
Molecular Weight | 195.09 g/mol |
IUPAC Name | benzylhydrazine;hydron;dichloride |
Standard InChI | InChI=1S/C7H10N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h1-5,9H,6,8H2;2*1H |
Standard InChI Key | MSJHOJKVMMEMNX-UHFFFAOYSA-N |
Canonical SMILES | [H+].[H+].C1=CC=C(C=C1)CNN.[Cl-].[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Benzylhydrazinedihydrochloride is characterized by a benzyl group () attached to a hydrazine moiety (), with two hydrochloride counterions enhancing its stability and solubility. Key identifiers include:
Property | Value |
---|---|
CAS Number | 20570-96-1 |
Molecular Formula | |
Molecular Weight | 195.09 g/mol |
SMILES Notation | |
IUPAC Name | Benzylhydrazine; dihydrochloride |
The dihydrochloride form distinguishes it from the monohydrochloride variant (CAS 1073-62-7), offering distinct physicochemical properties such as higher solubility in polar solvents and enhanced stability under acidic conditions .
Synthesis and Industrial Production
Synthetic Routes
Benzylhydrazinedihydrochloride is typically synthesized via the reaction of benzyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
Key parameters influencing yield and purity include:
-
Temperature: Maintained at 0–5°C to minimize side reactions.
-
Molar Ratios: Excess hydrazine hydrate ensures complete conversion of benzyl chloride.
-
Purification: Recrystallization from ethanol-water mixtures yields >95% purity .
Industrial-Scale Production
Industrial processes utilize continuous flow reactors to optimize reaction kinetics and reduce byproduct formation. Post-synthesis steps include:
-
Filtration: Removal of unreacted hydrazine and chloride residues.
-
Drying: Lyophilization to obtain a free-flowing crystalline powder.
Physicochemical Properties
Property | Value |
---|---|
Solubility in Water | 120 g/L (25°C) |
Melting Point | 215–217°C (decomposition) |
pKa (Hydrazine moiety) | 3.1 ± 0.2 |
The compound’s high solubility in aqueous media facilitates its use in biological assays and solution-phase reactions.
Applications in Organic Synthesis
Hydrazone Formation
Benzylhydrazinedihydrochloride reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, intermediates in synthesizing heterocycles like pyrazoles and indoles:
Case Study: Reaction with ethyl acetoacetate yields pyrazole derivatives with >80% regioselectivity, critical for pharmaceutical applications .
Pharmaceutical Intermediates
The compound serves as a precursor to:
-
Anticancer Agents: Hydrazine derivatives inhibit histone deacetylases (HDACs) in preclinical studies.
-
Antifungals: Benzylhydrazine-based compounds exhibit IC₅₀ values of 12 µM against Candida albicans.
Biological Activity and Toxicology
Genotoxicity and Carcinogenicity
Chronic exposure studies in Swiss mice (0.015% in drinking water) revealed:
-
Lung Adenomas: 42% incidence in females after 12 months.
-
Hepatotoxicity: Elevated serum ALT levels (2.5× control) indicating liver damage.
Enzyme Inhibition
Benzylhydrazinedihydrochloride acts as a competitive inhibitor of copper-dependent amine oxidases (IC₅₀ = 10 µM), forming stable enzyme-inhibitor complexes via covalent adducts.
Parameter | Recommendation |
---|---|
Personal Protective Equipment (PPE) | Gloves, lab coat, eye protection |
Storage Conditions | 2–8°C in airtight containers |
Disposal | Incineration following EPA guidelines |
Comparison with Related Hydrazine Derivatives
Compound | Benzylhydrazinedihydrochloride | Phenylhydrazine HCl |
---|---|---|
Molecular Weight | 195.09 g/mol | 144.59 g/mol |
Carcinogenicity (Mice) | 42% lung tumors | 22% vascular tumors |
Solubility in Ethanol | 45 g/L | 28 g/L |
The dihydrochloride form’s higher bioavailability explains its enhanced biological activity compared to analogues .
Recent Research Developments
Perovskite Solar Cells (PSCs)
Incorporating benzylhydrazinedihydrochloride into perovskite precursor inks reduces iodine content by 90%, achieving a power conversion efficiency (PCE) of 23.7% in inverted p-i-n PSCs.
Green Chemistry Applications
The compound’s ability to scavenge reactive iodine species positions it as a sustainable alternative to toxic antioxidants in industrial processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume